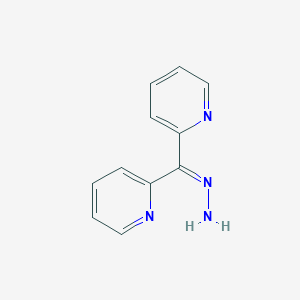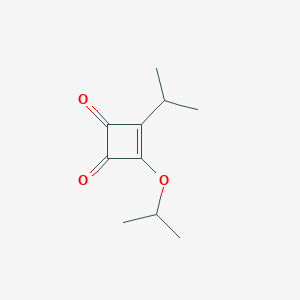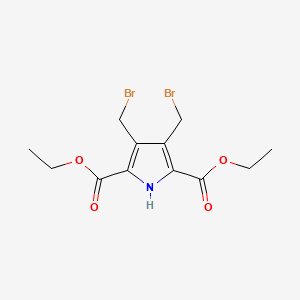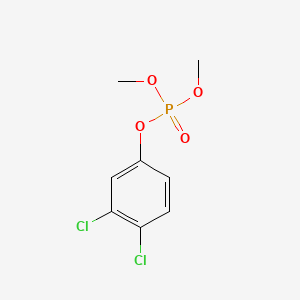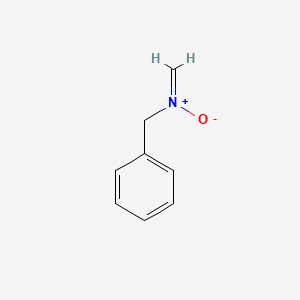
Benzenemethanamine, N-methylene-, N-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzenemethanamine, N-methylene-, N-oxide is a chemical compound with the molecular formula C8H9NO and a molecular weight of 135.16 g/mol It is known for its unique structure, which includes a benzene ring attached to a methanamine group, further modified by an N-methylene and N-oxide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanamine, N-methylene-, N-oxide typically involves the reaction of benzenemethanamine with formaldehyde and hydrogen peroxide under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then oxidized to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity of the product. The reaction is typically carried out in a batch reactor, followed by purification steps such as crystallization or distillation to isolate the compound .
化学反応の分析
Types of Reactions
Benzenemethanamine, N-methylene-, N-oxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form different oxidation states.
Reduction: It can be reduced back to its precursor forms under specific conditions.
Substitution: The benzene ring allows for electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may yield higher oxidation state compounds, while substitution reactions can introduce different functional groups onto the benzene ring .
科学的研究の応用
Benzenemethanamine, N-methylene-, N-oxide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of various chemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
作用機序
The mechanism of action of Benzenemethanamine, N-methylene-, N-oxide involves its interaction with specific molecular targets and pathways. The compound can act as an oxidizing agent, influencing redox reactions within cells. It may also interact with enzymes and proteins, altering their activity and leading to various biological effects .
類似化合物との比較
Similar Compounds
Benzenemethanamine, N-methyl-: This compound has a similar structure but lacks the N-oxide group, resulting in different chemical properties and reactivity.
Benzylamine: Another related compound, benzylamine, has a simpler structure with only a benzene ring and an amine group.
Uniqueness
Benzenemethanamine, N-methylene-, N-oxide is unique due to the presence of the N-oxide group, which imparts distinct chemical properties and reactivity. This makes it valuable in specific applications where other similar compounds may not be as effective .
特性
CAS番号 |
74635-18-0 |
|---|---|
分子式 |
C8H9NO |
分子量 |
135.16 g/mol |
IUPAC名 |
N-benzylmethanimine oxide |
InChI |
InChI=1S/C8H9NO/c1-9(10)7-8-5-3-2-4-6-8/h2-6H,1,7H2 |
InChIキー |
UZFFXSFICBBZEA-UHFFFAOYSA-N |
正規SMILES |
C=[N+](CC1=CC=CC=C1)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


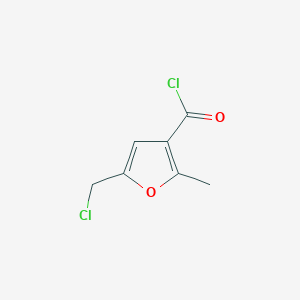
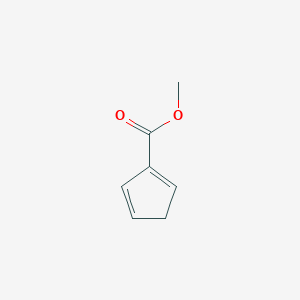
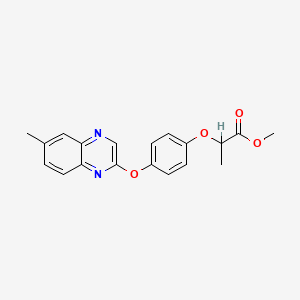


![1-(Benzyloxy)-4-[(5,5-dichloropent-4-EN-1-YL)oxy]benzene](/img/structure/B14448808.png)

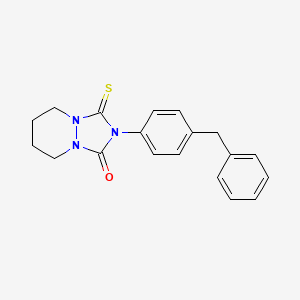
![1-[(Hexan-3-yl)oxy]hexane](/img/structure/B14448818.png)

